An In-Depth Technical Guide to Biotin-PEG9-NHS Ester: A Versatile Tool for Bioconjugation
An In-Depth Technical Guide to Biotin-PEG9-NHS Ester: A Versatile Tool for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG9-NHS Ester, a widely used crosslinking reagent in biomedical research and drug development. We will delve into its chemical properties, detailed experimental protocols for its use in various applications, and a visual representation of a common experimental workflow.
Core Concepts: Understanding Biotin-PEG9-NHS Ester
Biotin-PEG9-NHS Ester is a heterobifunctional crosslinker composed of three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. This unique structure makes it an invaluable tool for covalently attaching a biotin label to proteins, antibodies, and other biomolecules containing primary amines.[1]
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Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is leveraged for the detection, purification, and immobilization of biotinylated molecules.
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Polyethylene Glycol (PEG) Spacer (9 units): The nine-unit PEG linker provides a long, flexible, and hydrophilic spacer arm. This spacer minimizes steric hindrance between the biotin and the target molecule, improving the accessibility of the biotin for binding to avidin or streptavidin. The hydrophilic nature of the PEG spacer also helps to reduce aggregation of the labeled protein.
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N-hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1]
The reaction between the NHS ester and a primary amine is most efficient at a pH range of 7.2 to 8.5. It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH. Therefore, it is crucial to prepare fresh solutions of the reagent immediately before use and to work in amine-free buffers.
Quantitative Data
For ease of reference and comparison, the key quantitative properties of Biotin-PEG9-NHS Ester are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C35H60N4O15S |
| Molecular Weight | 808.93 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Table 2: Reaction and Storage Conditions
| Parameter | Recommended Condition |
| Reaction pH | 7.2 - 8.5 |
| Storage Temperature | -20°C, desiccated |
| NHS Ester Half-life (pH 7, 4°C) | ~4-5 hours |
| NHS Ester Half-life (pH 8.6, 4°C) | ~10 minutes |
Experimental Protocols
This section provides detailed methodologies for common applications of Biotin-PEG9-NHS Ester.
Protein Biotinylation
This protocol describes the general procedure for labeling a purified protein with Biotin-PEG9-NHS Ester.
Materials:
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Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
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Biotin-PEG9-NHS Ester
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column or dialysis cassette for purification
Procedure:
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Protein Preparation:
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Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target protein for reaction with the NHS ester.
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Biotin-PEG9-NHS Ester Solution Preparation:
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Immediately before use, prepare a 10 mM stock solution of Biotin-PEG9-NHS Ester in anhydrous DMSO or DMF. For example, dissolve ~8.1 mg of the reagent in 1 mL of solvent.
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Biotinylation Reaction:
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Add a 20- to 50-fold molar excess of the Biotin-PEG9-NHS Ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically depending on the protein and the desired degree of labeling.
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Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
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Quenching the Reaction:
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To stop the labeling reaction, add a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM.
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Incubate for 15-30 minutes at room temperature.
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Purification of the Biotinylated Protein:
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Remove excess, unreacted Biotin-PEG9-NHS Ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
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Cell Surface Biotinylation
This protocol outlines the steps for labeling proteins on the surface of living cells. The use of a membrane-impermeable biotinylation reagent is crucial for this application. While Biotin-PEG9-NHS Ester itself is membrane permeable, its sulfo-NHS ester counterpart is often used for specific cell-surface labeling. However, by carefully controlling reaction conditions (e.g., low temperature), non-specific labeling of intracellular proteins can be minimized.
Materials:
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Cultured cells (adherent or in suspension)
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Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
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Biotin-PEG9-NHS Ester
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Anhydrous DMSO
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Ice-cold quenching buffer (e.g., 100 mM glycine in PBS)
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Cell lysis buffer
Procedure:
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Cell Preparation:
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Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
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For adherent cells, perform the washes directly in the culture dish. For suspension cells, pellet the cells by centrifugation between washes.
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Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 1-25 x 10^6 cells/mL.
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Biotinylation Reaction:
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Prepare a fresh solution of Biotin-PEG9-NHS Ester in DMSO at a concentration of 10-20 mM.
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Add the biotinylation reagent to the cell suspension to a final concentration of 0.5-2 mM.
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Incubate the cells on ice for 30 minutes with gentle agitation. Performing the reaction at 4°C is critical to minimize the internalization of the labeling reagent.
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Quenching the Reaction:
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Wash the cells three times with an ice-cold quenching buffer (e.g., PBS containing 100 mM glycine) to stop the reaction and remove any unreacted biotinylation reagent.
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Cell Lysis and Downstream Analysis:
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After the final wash, the cells can be lysed using an appropriate lysis buffer for subsequent analysis, such as immunoprecipitation or western blotting.
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Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving Biotin-PEG9-NHS Ester.
Workflow for Biotinylation and Affinity Purification of a Target Protein
Caption: Workflow for protein biotinylation and subsequent affinity purification.
Workflow for Cell Surface Protein Labeling and Analysis
Caption: Workflow for labeling and analyzing cell surface proteins.
Conclusion
Biotin-PEG9-NHS Ester is a powerful and versatile reagent for the biotinylation of proteins and other biomolecules. Its unique combination of a high-affinity biotin tag, a flexible PEG spacer, and a reactive NHS ester makes it suitable for a wide range of applications in research and drug development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this tool to advance their scientific investigations.
